molecular formula C11H8O4 B13348477 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

Cat. No.: B13348477
M. Wt: 204.18 g/mol
InChI Key: RCEOLEQJLHFAGR-UHFFFAOYSA-N
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Description

2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is a benzoic acid derivative featuring a propargyl ester group at the ortho position. Its molecular formula is C₁₁H₁₀O₄, comprising a benzoic acid backbone substituted with a methoxycarbonyl-propargyl moiety (—C≡C—COOCH₃) at the 2-position. Notably, the propargyl group may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions, though specific studies are absent in the provided sources. A discrepancy exists in , which lists "2-(3-methoxy-3-oxopropyl)benzoic acid" (C₁₁H₁₂O₄, CAS misassigned to an oxazole derivative), highlighting the need for verification of the target compound’s identity .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C11H8O4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

RCEOLEQJLHFAGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can be achieved through a domino-reaction involving easily available starting materials. One such method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate . This reaction proceeds with high efficiency, yielding the desired product in a high yield of 92% .

Industrial Production Methods

While specific industrial production methods for 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The methoxy and propynyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituted Benzoic Acid Cores

Compound Name Molecular Formula Substituents/Functional Groups Key Findings/Activity Reference
2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid C₁₁H₁₀O₄ Propargyl ester, benzoic acid Hypothetical reactivity (e.g., alkyne) -
2-(2-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃ Chlorophenoxy group Benzodiazepine agonist activity
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ Methoxybenzoyl group Lower ΔGbinding vs. T1R3 receptors
  • Key Differences: Substituent Reactivity: The propargyl ester in the target compound contrasts with the chlorophenoxy group in 2-(2-chlorophenoxy)benzoic acid, which exhibits conformational matching with benzodiazepine agonists like estazolam . The alkyne group may enable orthogonal reactivity (e.g., Huisgen cycloaddition) compared to the aryl ether or benzoyl groups. Receptor Interactions: 2-(4-Methoxybenzoyl)benzoic acid shows stronger binding (lower ΔGbinding) to taste receptors (T1R3) than saccharin or acesulfame, attributed to methoxybenzoyl interactions with residues like Ser40 and Glu217 . The target compound’s propargyl ester lacks direct evidence of receptor engagement but may sterically hinder binding.

Bioactive Benzoic Acid Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Findings/Activity Reference
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid C₁₁H₁₀N₂O₃ Pyrazolinyl group Hypoglycemic activity (vs. tolbutamide)
  • Comparison :
    • Functional Groups : The pyrazolinyl group in the hypoglycemic compound enhances glucose-lowering effects through structural mimicry of sulfonylurea drugs. In contrast, the propargyl ester in the target compound lacks reported bioactivity but could be modified for similar applications.
    • Mechanism : The hypoglycemic analog acts via oral glucose tolerance tests, suggesting a mechanism distinct from the target compound’s hypothetical pathways .

Catalytic Directing Groups

Compound Name Molecular Formula Substituents/Functional Groups Key Findings/Activity Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N,O-bidentate directing group Metal-catalyzed C–H activation
  • However, the propargyl ester’s electron-withdrawing nature could stabilize transition states in catalysis.

Biological Activity

2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid, a compound with significant structural features, exhibits various biological activities that have garnered attention in pharmacological research. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is C11H12O4C_{11}H_{12}O_4, with a molecular weight of approximately 220.23 g/mol. Its structure comprises a benzoic acid moiety substituted with a methoxy group and an alkynyl functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and cytotoxic properties:

Antimicrobial Activity

Preliminary studies suggest that 2-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid exhibits antimicrobial effects against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2-(3-Methoxy-3-oxoprop-1-yn-1-y)benzoic acid on various cancer cell lines. The results demonstrate significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-715.0
A54920.0

The compound's ability to induce apoptosis in these cell lines suggests potential therapeutic applications in oncology.

The biological activity of 2-(3-Methoxy-3-oxoprop-1-yn-1-y)benzoic acid is attributed to its unique chemical structure, which allows it to interact with biological macromolecules such as proteins and nucleic acids. Its alkynyl group may facilitate binding to target sites, leading to inhibition of key enzymatic functions or disruption of cellular processes.

Case Studies

Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of 2-(3-Methoxy-3-oxoprop-1-y)benzoic acid:

  • Study on Antimicrobial Activity : A study reported that derivatives of benzoic acid with similar structures exhibited enhanced antibacterial properties compared to their parent compounds, suggesting that modifications can lead to improved efficacy .
  • Cytotoxicity Assessment : Research on related compounds demonstrated significant cytotoxic effects in various cancer cell lines, indicating that structural modifications can enhance therapeutic potential .

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